4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile
説明
特性
IUPAC Name |
4-[[4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-15-2-7-19(24)23(21-15)14-18-8-10-22(11-9-18)13-17-5-3-16(12-20)4-6-17/h2-7,18H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQLMABWAMQMKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)CC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone intermediate, which is then coupled with a piperidine derivative. The final step involves the introduction of the benzonitrile group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can be carried out to replace the benzonitrile group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of the target compound and analogs:
*Estimated based on structural analysis; exact formula requires experimental validation.
Key Observations:
Heterocyclic Core: The target compound’s pyridazinone ring contrasts with the oxazolo-pyridine (), benzofuran (), and imidazopyridazine () in analogs. Pyridazinones are electron-deficient due to the carbonyl group, enhancing hydrogen-bond acceptor capacity compared to benzofurans or imidazopyridazines .
Linker and Substituent Effects :
Crystallographic and Conformational Comparisons
Crystal Packing :
- The ethyl ester analog () crystallizes in an orthorhombic system (P212121) with C–H···O interactions forming a 3D network . In contrast, 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile () exhibits van der Waals-dominated packing due to the absence of hydrogen-bonding groups .
- Piperidine rings in similar compounds adopt chair conformations, minimizing steric strain .
- Dihedral Angles: The benzofuran-pyridazinone dihedral angle in is 73.33°, indicating significant non-planarity . The target compound’s benzonitrile-pyridazinone angle is likely smaller due to the shorter linker.
生物活性
The compound 4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile is a novel pyridazinone derivative with significant biological activity, particularly as a selective inhibitor of phosphodiesterase 4 (PDE4). This enzyme plays a crucial role in various physiological processes by hydrolyzing cyclic adenosine monophosphate (cAMP), which is vital for cellular signaling pathways. The inhibition of PDE4 has therapeutic implications for several diseases, including inflammatory disorders and certain cancers.
Chemical Structure and Properties
The chemical structure of the compound includes:
- A pyridazinone ring , which contributes to its biological activity.
- A piperidine moiety , enhancing its interaction with biological targets.
- A benzonitrile group , which may influence the compound's lipophilicity and membrane permeability.
The primary mechanism of action for this compound is the inhibition of PDE4, leading to increased levels of cAMP within cells. This elevation in cAMP can result in various downstream effects, including:
- Anti-inflammatory effects : By modulating immune responses, this compound may alleviate symptoms associated with asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory conditions.
- Neuroprotective effects : Increased cAMP levels are associated with neuroprotection, potentially benefiting conditions like multiple sclerosis and Alzheimer's disease.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against PDE4. The following table summarizes some key findings from these studies:
Case Studies
- Asthma and COPD : Clinical studies have shown that compounds similar to this one effectively reduce airway inflammation and improve lung function in patients with asthma and COPD.
- Cancer Research : In a recent study, the compound was tested against several cancer cell lines, demonstrating significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism involved apoptosis induction through cAMP-mediated pathways .
Pharmacokinetics
The pharmacokinetic profile of 4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile indicates:
- Absorption : Rapid absorption post-administration.
- Distribution : High tissue distribution due to lipophilic properties.
- Metabolism : Primarily metabolized in the liver; potential for drug-drug interactions.
Safety and Toxicology
Preliminary toxicological assessments indicate a favorable safety profile at therapeutic doses. Long-term studies are ongoing to evaluate chronic exposure effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
